N-allyl-N'-formylformic hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-allyl-N’-formylformic hydrazide typically involves the reaction of an aldehyde with an azodicarboxylate. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-allyl-N’-formylformic hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal-based catalysts such as rhodium and copper, as well as non-metal-based catalysts for aerobic and photoorganocatalytic reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include thioesters, esters, amides, and ketones .
Scientific Research Applications
N-allyl-N’-formylformic hydrazide has been studied for its applications in multiple scientific fields:
Mechanism of Action
The mechanism by which N-allyl-N’-formylformic hydrazide exerts its effects involves the formation of acyl hydrazide functionality through hydroacylation. This process activates the aldehydic C–H bond, leading to the formation of a C–N bond . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to form various bioactive molecules suggests significant potential in medicinal chemistry .
Comparison with Similar Compounds
N-allyl-N’-formylformic hydrazide can be compared with other acyl hydrazides, which are also synthetically versatile scaffolds used in the construction of various useful moieties. Similar compounds include:
Hydroxamic acids: Known for their role in inhibiting metalloproteases and other enzymes.
Macrocyclic enamides: Used in the synthesis of complex natural products and pharmaceuticals.
Thioesters: Important intermediates in organic synthesis and biochemistry.
N-allyl-N’-formylformic hydrazide stands out due to its unique combination of an allyl group and formylformic hydrazide structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[formyl(prop-2-enyl)amino]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-7(5-9)6-4-8/h2,4-5H,1,3H2,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMKUGFVTHUUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C=O)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.